molecular formula C27H25N3O6 B11133258 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(4-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(4-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11133258
M. Wt: 487.5 g/mol
InChI Key: KOCXXDARUWASGQ-BZZOAKBMSA-N
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Description

3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(4-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(4-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Benzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-(2-methylpropoxy)benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Nitro Group: The nitro group can be introduced via nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Addition of the Pyridin-3-ylmethyl Group: This can be done through a nucleophilic substitution reaction, where a pyridin-3-ylmethyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. For example, the nitro group might be reduced in vivo to form an active amine, which could interact with specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(4-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-nitrobenzaldehyde: Similar in having both hydroxyl and nitro groups on an aromatic ring.

    2-methyl-4-nitroaniline: Contains a nitro group and an amine group on an aromatic ring.

    Pyridin-3-ylmethylamine: Similar in having a pyridin-3-ylmethyl group.

Uniqueness

What sets 3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(4-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(4-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H25N3O6/c1-17(2)16-36-22-11-7-20(8-12-22)25(31)23-24(19-5-9-21(10-6-19)30(34)35)29(27(33)26(23)32)15-18-4-3-13-28-14-18/h3-14,17,24,31H,15-16H2,1-2H3/b25-23-

InChI Key

KOCXXDARUWASGQ-BZZOAKBMSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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